molecular formula C13H17NO3 B495323 5-(2-Ethylanilino)-5-oxopentanoic acid

5-(2-Ethylanilino)-5-oxopentanoic acid

Cat. No.: B495323
M. Wt: 235.28g/mol
InChI Key: RXFPRKUYZHWUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Synthesis: 5-(2-Ethylanilino)-5-oxopentanoic acid (CAS 941422-98-6) is a substituted pentanoic acid derivative featuring an ethylanilino group attached via an amide linkage to the γ-position of the pentanoic acid backbone. Its molecular formula is C₂₀H₂₂N₂O₄ (MW: 354.41 g/mol) . The synthesis involves coupling ethylaniline derivatives with glutaric anhydride intermediates under controlled conditions, as inferred from structurally related compounds in the evidence .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28g/mol

IUPAC Name

5-(2-ethylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-10-6-3-4-7-11(10)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

RXFPRKUYZHWUIJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CCCC(=O)O

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Applications : Likely used as a synthetic intermediate in bioactive molecule development, given its structural similarity to compounds employed in prodrugs and imaging agents .

Substituent Diversity and Structural Analogues

Aryl/Heteroaryl-Substituted 5-Oxopentanoic Acids
Compound Name Substituent Molecular Weight (g/mol) Key Data/Applications References
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid Thiophene ring 212.28 Yield : 60%; mp : 105–107°C; used in heterocyclic chemistry .
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid Tetrazine 307.29 Click chemistry applications (bioorthogonal labeling); synthesized via formamidine acetate/sulfur .
5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid Isoalloxazine (flavin) ~434.42 Redox-active; synthesized via glutaric anhydride coupling in pyridine/DMAP .

Key Differences :

  • Electronic Effects : Thiophene and tetrazine substituents enhance π-conjugation, impacting UV/Vis absorption and reactivity .
  • Biological Relevance: The flavin derivative’s isoalloxazine core enables participation in electron transfer processes, unlike the ethylanilino group .
Alkyl/Amino-Substituted Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Data/Applications References
2-Amino-5-(ethylamino)-5-oxopentanoic acid Ethylamino 174.20 Glutamine analog; used in peptide synthesis .
5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP) RAFT agent 293.42 Chain transfer agent in polymerization; thiocarbonothioylthio group enables controlled radical reactions .

Key Differences :

  • Functionality: APP’s thiocarbonothioylthio group is critical for polymerization control, whereas ethylanilino derivatives lack such reactive handles .
  • Hydrophilicity: Amino-substituted analogs (e.g., 2-Amino-5-(ethylamino)-5-oxopentanoic acid) exhibit higher polarity than aromatic analogs .
Prodrug and Imaging Agents
Compound Name Substituent Molecular Weight (g/mol) Key Data/Applications References
5-((3-(2-(Diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid Indole ~406.48 Psychedelic prodrug (4-OH-DiPT derivative); designed for sustained release .
64Cu-T-peptide-MeCOSar Macrocyclic chelator ~800 (estimated) PET imaging probe for cardiac fibrosis; conjugates via 5-oxopentanoic acid linker .

Key Differences :

  • Targeting : The indole derivative targets serotonin receptors, while the MeCOSar conjugate enables metal chelation for imaging .

Yields and Efficiency :

  • Thiophene derivative: 60% yield .
  • Flavin derivative: Moderate yields due to multi-step synthesis .

Physicochemical and Spectroscopic Comparisons

Property 5-(2-Ethylanilino)-5-oxopentanoic Acid 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 2-Amino-5-(ethylamino)-5-oxopentanoic acid
Melting Point Not reported 105–107°C Not reported
IR (CO stretch) ~1650–1693 cm⁻¹ (estimated) 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (CO) Not reported
Solubility Likely in DMF/DCM Soluble in CHCl₃/MeOH High in water (amino acid derivative)

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